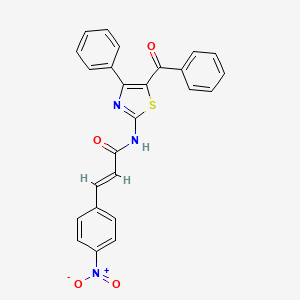![molecular formula C9H14ClF3O2S B2389841 [2-(2,2,2-Trifluoroetil)ciclohexil]metanosulfonil cloruro CAS No. 2580217-92-9](/img/structure/B2389841.png)
[2-(2,2,2-Trifluoroetil)ciclohexil]metanosulfonil cloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C9H14ClF3O2S and a molecular weight of 278.71. It is used for pharmaceutical testing and is part of the advancements in chemical technologies that have enabled scientists to develop new chemical compounds for various applications in scientific research and industry.
Molecular Structure Analysis
The InChI code for “[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride” is 1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-7(2-4-8)5-9(11,12)13/h7-8H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Mecanismo De Acción
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a sulfonyl chloride that reacts with various nucleophiles, such as amines, alcohols, and thiols. The reaction between [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride and nucleophiles is typically carried out in the presence of a base, such as triethylamine. The reaction results in the formation of a sulfonamide, which is a useful functional group in organic synthesis.
Biochemical and Physiological Effects
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is not used as a drug, and therefore, information related to drug usage, dosage, and side effects are not applicable. However, [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is known to be a strong irritant and can cause skin and eye irritation. It is also toxic if ingested or inhaled and can cause respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride in lab experiments are its versatility and ease of use. [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a stable reagent that can be stored at room temperature for extended periods. It is also easy to handle and can be used in a wide range of organic synthesis reactions. However, [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a toxic and hazardous reagent that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride in scientific research. One area of interest is the development of new synthetic methodologies using [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride. Another area of interest is the use of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride in the synthesis of new chiral compounds for use in the pharmaceutical industry. Additionally, the development of new applications for [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride, such as in the synthesis of new materials, is an area of active research. Finally, the development of safer and more environmentally friendly methods for the synthesis and use of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is an important area of research.
Métodos De Síntesis
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is synthesized by reacting cyclohexylmagnesium bromide with 2,2,2-trifluoroethyl methanesulfonate. The reaction takes place at room temperature and the product is obtained by distillation. The yield of the reaction is typically around 80%.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han desarrollado un método de trifluoroetilacion altamente selectivo C3 y sin metales utilizando Tf-Cl. Este proceso permite la introducción eficiente de un grupo trifluoroetil en indoles bajo condiciones suaves, ampliando la caja de herramientas para la funcionalización de indoles .
- Aplicación: Tf-Cl contribuye a la síntesis de grupos funcionales fluorados, los cuales son valiosos para la sintonización fina de la actividad biológica en química medicinal .
- Aplicación: La comprensión del comportamiento de estos ésteres en las interfaces puede informar la investigación en ciencia de materiales y química de superficies .
Funcionalización C–H para la Trifluoroetilacion de Indoles
Modificación del Grupo Funcional Fluorado
Ésteres de Ácido Graso Trifluoroetil en Interfaces Aire-Agua
Funcionalización de Sistemas Aromáticos a través de la Formación de Enlaces C–C
Estas aplicaciones resaltan la versatilidad e importancia de Tf-Cl en la investigación científica. Su papel abarca la síntesis orgánica, la ciencia de los materiales y el descubrimiento de fármacos, lo que lo convierte en un reactivo valioso en el laboratorio . Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
[2-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-4-2-1-3-7(8)5-9(11,12)13/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLZWYSAYWVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)
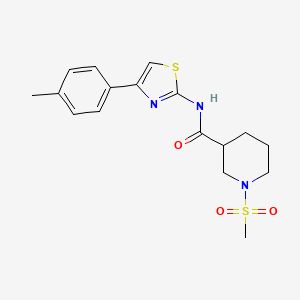
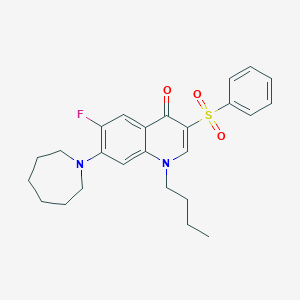
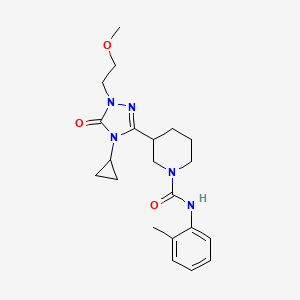
![3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2389764.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2389765.png)
![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389768.png)
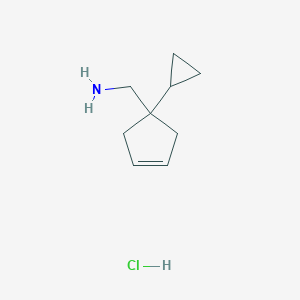
![9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389770.png)
![1-[(4-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2389771.png)
![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)
